molecular formula C18H17N3O3 B5080777 N-{4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide

N-{4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide

Cat. No.: B5080777
M. Wt: 323.3 g/mol
InChI Key: HYDPYJUMBCEYCM-UHFFFAOYSA-N
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Description

“N-{4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide” is a complex organic compound. It contains a propanamide group (a derivative of propionic acid), an oxadiazole ring (a heterocyclic compound), and methoxyphenyl groups (derivatives of phenol). These types of compounds are often used in the development of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group can participate in hydrolysis or condensation reactions, and the oxadiazole ring can undergo electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point would need to be determined experimentally .

Properties

IUPAC Name

N-[4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-16(22)19-14-8-4-12(5-9-14)17-20-21-18(24-17)13-6-10-15(23-2)11-7-13/h4-11H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDPYJUMBCEYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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